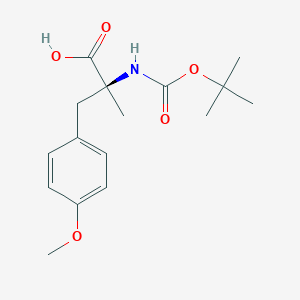

(S)-N-Boc-2-(4-methoxybenzyl)alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-16(4,13(18)19)10-11-6-8-12(21-5)9-7-11/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)/t16-/m0/s1 |

InChI Key |

USBUKORPCKMFFU-INIZCTEOSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S N Boc 2 4 Methoxybenzyl Alanine and Analogues

Chemical Synthesis Routes for Non-Natural Amino Acids Applicable to 2-(4-methoxybenzyl)alanine Scaffolds

Strecker Synthesis and its Asymmetric Variants for α-Aminonitriles and α-Amino Acids

The Strecker synthesis, first reported in 1850, is a foundational method for preparing α-amino acids. masterorganicchemistry.com The classical reaction involves a one-pot, three-component reaction between a ketone or aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the amino acid. organic-chemistry.org To synthesize a 2-(4-methoxybenzyl)alanine scaffold, the starting ketone would be 1-(4-methoxyphenyl)propan-2-one. Reaction with ammonia and a cyanide source (like KCN) would form the intermediate α-aminonitrile, which upon hydrolysis, would yield the racemic α,α-disubstituted amino acid. masterorganicchemistry.com

While the traditional Strecker synthesis produces a racemic mixture, significant efforts have been directed towards the development of asymmetric variants to produce enantiomerically enriched α-amino acids. nih.gov These asymmetric approaches are crucial for accessing specific stereoisomers like (S)-N-Boc-2-(4-methoxybenzyl)alanine. Asymmetric Strecker reactions can be broadly categorized into methods using a stoichiometric chiral auxiliary or a substoichiometric chiral catalyst. nih.govnih.gov

Catalytic asymmetric Strecker syntheses represent a more atom-economical approach. nih.gov Various chiral catalysts have been developed to control the enantioselectivity of the cyanide addition to the imine intermediate. organic-chemistry.org For instance, chiral amido-thiourea catalysts have been shown to be effective for the hydrocyanation step, and are compatible with safer, aqueous cyanide salts, making the process more adaptable for larger-scale synthesis. nih.gov The development of such catalysts has enabled the synthesis of non-proteinogenic amino acids with high enantiomeric excess. nih.gov

Table 2: Comparison of Strecker Synthesis Variants for α-Amino Acid Production

| Synthesis Type | Chirality Control | Key Reagents | Product |

|---|---|---|---|

| Classical Strecker | None (Racemic) | Ketone/Aldehyde, NH₃, HCN | Racemic α-Amino Acid |

| Chiral Auxiliary | Stoichiometric | Chiral Amine | Diastereomeric Intermediates |

Alkylation of Glycine (B1666218) Equivalents for α,α-Disubstituted α-Amino Acid Precursors

A widely employed and versatile strategy for the synthesis of α-amino acids is the alkylation of glycine equivalents. This approach utilizes a glycine synthon where the α-proton is sufficiently acidic to be removed by a base, generating a nucleophilic enolate that can react with electrophiles. For the synthesis of α,α-disubstituted amino acids like 2-(4-methoxybenzyl)alanine, a sequential dialkylation of a glycine equivalent or a mono-alkylation of an alanine (B10760859) equivalent can be envisioned.

A common class of glycine equivalents are Schiff bases, particularly those derived from the condensation of glycine esters with benzophenone (B1666685). iu.edu The benzophenone imine of glycine ethyl ester is a well-established precursor for α-amino acid synthesis. iu.edu The synthesis of 2-(4-methoxybenzyl)alanine using this method would involve a two-step alkylation. First, the glycine Schiff base would be deprotonated with a strong base, followed by reaction with methyl iodide to introduce the α-methyl group, yielding an alanine derivative. A second deprotonation and subsequent alkylation with 4-methoxybenzyl bromide would then install the second substituent at the α-carbon. iu.edu Hydrolysis of the Schiff base and ester functionalities would then afford the desired amino acid.

To achieve stereocontrol, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used in the alkylation steps to produce enantioenriched products. iu.edu Another powerful approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine or alanine. rsc.org These complexes allow for highly diastereoselective alkylations. For instance, the Ni(II) complex of a Schiff base formed from glycine and a chiral auxiliary can be alkylated sequentially. The stereochemical outcome of the alkylation is directed by the chiral ligand on the nickel complex. After the alkylation, the complex is decomposed to release the enantioenriched amino acid and recover the chiral auxiliary. rsc.org This method has been successfully applied to the synthesis of various (S)-α-amino acids with high optical purity. ysu.am

Table 3: Alkylation of Glycine Equivalents for α-Amino Acid Synthesis

| Glycine Equivalent | Alkylating Agents | Stereocontrol Method | Typical Product |

|---|---|---|---|

| Benzophenone Schiff Base of Glycine Ester | Methyl Iodide, 4-Methoxybenzyl Bromide | Chiral Phase-Transfer Catalyst | Enantioenriched α,α-Disubstituted Amino Acid |

Homologation Strategies from Simpler Alpha-Amino Acids

Homologation strategies provide a route to more complex α-amino acids by extending the carbon chain of simpler, readily available amino acid precursors. A classic example is the Arndt-Eistert homologation, which can be adapted for the synthesis of β-amino acids from α-amino acids, but other homologation techniques can be applied to modify the side chains of amino acids.

For the construction of a 2-(4-methoxybenzyl)alanine scaffold, one could start from a simpler α-amino acid and introduce the necessary carbon framework. For instance, a suitably protected aspartic acid derivative could serve as a starting point. The side-chain carboxylic acid could be transformed into a ketone, which could then be further manipulated.

A more direct and modern approach to homologation involves iterative processes like the Matteson homologation of boronic esters. This powerful technique allows for the stereoselective elongation of a carbon chain one carbon at a time. While not a direct homologation in the classical sense of simply adding a -CH2- group, it allows for the construction of complex side chains with excellent stereocontrol.

Diversification through Diels-Alder reaction, [2+2+2] cycloaddition, Suzuki-Miyaura cross-coupling, and olefin metathesis

These powerful carbon-carbon bond-forming reactions offer sophisticated pathways to introduce structural diversity into amino acid scaffolds, including the 2-(4-methoxybenzyl)alanine framework.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a robust method for constructing six-membered rings. clockss.org This can be applied to synthesize highly functionalized phenylalanine analogues. clockss.orgresearchgate.net A strategy could involve a diene containing the amino acid backbone which then reacts with a suitable dienophile. Alternatively, a vinyl glycine derivative can act as the dienophile. For a 2-(4-methoxybenzyl)alanine scaffold, one could envisage a Diels-Alder reaction to construct the aromatic ring with the methoxy (B1213986) substituent already in place, followed by further functionalization to build the rest of the amino acid structure. clockss.orgresearchgate.net

[2+2] Cycloaddition: The [2+2] cycloaddition is a key reaction for the formation of four-membered rings, such as cyclobutanes. acs.orgnih.gov Photocatalyzed [2+2] cycloadditions of dehydroamino acids with olefins have been developed to access cyclobutane (B1203170) α-amino acid derivatives. acs.org While not directly leading to an aromatic side chain, this methodology provides access to constrained amino acid analogues.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is exceptionally useful for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. youtube.com It is a premier method for creating biaryl structures and can be applied to the synthesis of aryl-substituted amino acids. nih.gov To synthesize a 2-(4-methoxybenzyl)alanine scaffold, a precursor containing a halogenated aromatic ring could be coupled with an appropriate boronic acid or ester. For example, a protected 2-amino-3-(4-bromophenyl)propanoic acid derivative could be subjected to a Suzuki-Miyaura coupling with a suitable boronic acid to introduce further substitution on the phenyl ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Olefin Metathesis: This powerful reaction, catalyzed by transition metal complexes (typically ruthenium-based), allows for the rearrangement of carbon-carbon double bonds. uwindsor.canih.gov It has found broad application in organic synthesis, including the preparation of non-natural amino acids. nih.govmdpi.com For instance, a ring-closing metathesis (RCM) can be used to create cyclic amino acids. Cross-metathesis (CM) can be employed to couple two different olefins. To construct a 2-(4-methoxybenzyl)alanine analogue, one could use CM to attach a substituted styrenyl group to an olefin-containing amino acid precursor. The functional group tolerance of modern metathesis catalysts makes this a versatile tool for late-stage functionalization. nih.gov

Table 4: Modern C-C Bond Forming Reactions for Amino Acid Diversification

| Reaction | Key Transformation | Applicability to 2-(4-methoxybenzyl)alanine Scaffold |

|---|---|---|

| Diels-Alder | Forms six-membered rings | Synthesis of highly substituted aromatic side chains |

| [2+2] Cycloaddition | Forms four-membered rings | Synthesis of constrained analogues |

| Suzuki-Miyaura | Couples aryl halides with boronic acids | Introduction of the aryl moiety or further substitution on the phenyl ring |

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is fundamental to the synthesis of complex molecules like this compound. It involves the temporary masking of reactive functional groups to prevent unwanted side reactions during a synthetic sequence. springernature.com For amino acids, the primary functional groups requiring protection are the α-amino group and the carboxylic acid group, as well as any reactive moieties in the side chain. peptide.com

The target compound specifies the use of the tert-butoxycarbonyl (Boc) group for the protection of the α-amino group. The Boc group is one of the most widely used amine protecting groups in peptide synthesis and organic chemistry. organic-chemistry.org It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The key features of the Boc group that make it so useful are:

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other parts of the molecule. organic-chemistry.org

Orthogonality: It is part of the Fmoc/tBu protecting group strategy, which is a cornerstone of solid-phase peptide synthesis. iris-biotech.de The Boc group is acid-labile, while the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, allowing for their selective removal in any order. iris-biotech.de

Cleavage Conditions: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), which cleaves it to release the free amine, carbon dioxide, and tert-butanol (B103910) (which forms a stable carbocation). organic-chemistry.orgiris-biotech.de

Table 5: Properties of the Boc Protecting Group in Amino Acid Synthesis

| Property | Description |

|---|---|

| Introduction | Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base. |

| Stability | Stable to most nucleophiles, bases, and catalytic hydrogenation. |

| Cleavage | Anhydrous acidic conditions (e.g., trifluoroacetic acid). |

| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and some metal-catalyzed reactions. |

Introduction of the Tert-Butoxycarbonyl (Boc) Protecting Group

In the synthesis of complex molecules such as peptides and other natural products, the protection of reactive functional groups is a critical step to prevent unwanted side reactions. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, valued for its reliability and specific cleavage conditions. jk-sci.comnih.gov It converts a nucleophilic and basic amine into a non-reactive carbamate (B1207046), which is stable under a wide range of synthetic conditions, including exposure to most bases and nucleophiles. nih.govwikipedia.orgtotal-synthesis.com This stability allows for chemical modifications at other parts of a molecule without affecting the protected amine. wikipedia.org The Boc group is a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), due to its straightforward introduction and its selective removal under acidic conditions. peptide.comug.edu.pl

Reaction Conditions and Reagents for N-Boc Protection (e.g., Boc₂O with bases/catalysts)

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.comtotal-synthesis.com This process can be conducted under various conditions, often tailored to the specific substrate and desired outcome.

Commonly, the reaction is performed in the presence of a base. total-synthesis.com The choice of base and solvent can influence the reaction rate and efficiency. For amino acids, aqueous solutions with bases like sodium bicarbonate or sodium hydroxide (B78521) are frequently used. wikipedia.orgfishersci.co.uk In organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724), organic bases like triethylamine (B128534) (TEA) are common. jk-sci.comwikipedia.org For less reactive amines or to accelerate the reaction, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added. wikipedia.orgcommonorganicchemistry.com DMAP functions by first reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the amine. commonorganicchemistry.com

Interestingly, N-Boc protection can also be achieved under neutral, catalyst-free conditions, sometimes using water as a solvent, which presents a more environmentally friendly approach. nih.govorganic-chemistry.org Solvent-free conditions have also been reported as effective. jk-sci.com The versatility of reaction conditions makes the N-Boc protection adaptable to a wide array of molecules, including the parent amino acid (S)-2-(4-methoxybenzyl)alanine.

The following table summarizes various reaction conditions for N-Boc protection using Di-tert-butyl dicarbonate.

| Base/Catalyst | Solvent(s) | Typical Conditions | Notes |

| Sodium Bicarbonate (NaHCO₃) | Water, Dioxane/Water | Aqueous conditions, often used for amino acids. wikipedia.org | Standard method for water-soluble amines. |

| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous organic solvent, room temperature. jk-sci.com | Common for general organic synthesis. |

| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile, Dichloromethane (DCM) | Used as a catalyst to accelerate the reaction. wikipedia.orgcommonorganicchemistry.com | Highly effective, but may increase side reactions. commonorganicchemistry.com |

| None (Catalyst-free) | Water, Water/Acetone | Mild and environmentally benign conditions. nih.govorganic-chemistry.org | High chemoselectivity can be achieved. organic-chemistry.org |

| Iodine (I₂) | Solvent-free | Catalytic amount of iodine at room temperature. organic-chemistry.org | An efficient and practical solvent-free protocol. organic-chemistry.org |

| Perchloric acid on silica (B1680970) (HClO₄–SiO₂) | Solvent-free | Heterogeneous catalyst, reusable. organic-chemistry.org | Provides high efficiency at room temperature. organic-chemistry.org |

Chemoselectivity Considerations in Boc Protection

Chemoselectivity is a crucial consideration in the synthesis of polyfunctional molecules, where one functional group must be modified in the presence of others. The N-tert-butoxycarbonylation of amines is renowned for its high degree of chemoselectivity. organic-chemistry.org In the synthesis of analogues of this compound that may contain other reactive sites, such as hydroxyl (-OH) or carboxyl (-COOH) groups, the selective protection of the amino group is paramount.

Under mild and controlled conditions, the amino group, being more nucleophilic than hydroxyl or phenol (B47542) groups, reacts preferentially with Boc₂O. researchgate.net Several protocols have been developed that tolerate a wide variety of other functional groups, including alcohols, phenols, and esters, yielding the N-Boc protected product exclusively. researchgate.net For instance, catalyst-free N-Boc protection in water has been shown to be highly selective for amines, with no formation of O-Boc protected byproducts or other side reactions like the formation of ureas. nih.govorganic-chemistry.org This selectivity is vital when working with amino alcohols or aminophenols, where competitive O-acylation is a potential issue. organic-chemistry.orgresearchgate.net The choice of reaction conditions, therefore, allows for the precise and clean protection of the amine moiety without affecting other sensitive parts of the molecule. nih.gov

Orthogonal Protecting Group Strategies in Conjunction with Boc

In complex, multi-step syntheses, particularly in peptide chemistry, it is often necessary to protect multiple functional groups that need to be unmasked at different stages. This requires an "orthogonal" protecting group strategy, where each class of protecting group can be removed by a specific chemical method without affecting the others. nih.goviris-biotech.de The Boc group is a key component of several such strategies.

The Boc group is classified as acid-labile, as it is typically removed using acids like trifluoroacetic acid (TFA). wikipedia.orgug.edu.pl An orthogonal protecting group must therefore be stable to acid but removable under different conditions. total-synthesis.com The most prominent orthogonal partner to the Boc group is the 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.orgorganic-chemistry.org The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in an organic solvent. iris-biotech.deresearchgate.net This Boc/Fmoc orthogonality is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS), known as Fmoc/tBu chemistry. peptide.comiris-biotech.de In this approach, the α-amino group of the peptide backbone is protected with Fmoc, while the side chains of amino acid residues (like aspartic acid, serine, or tyrosine) are protected with acid-labile groups such as tert-butyl (tBu) ethers or esters, which are chemically similar to the Boc group. iris-biotech.depeptide.com

Other protecting groups orthogonal to Boc include:

Benzyloxycarbonyl (Cbz or Z): This group is stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd). total-synthesis.com

Allyloxycarbonyl (Alloc): The Alloc group is also stable to acid and base but can be selectively removed using palladium(0) catalysts. total-synthesis.com

The use of these orthogonal strategies allows for the precise, sequential manipulation of a molecule. For example, in the synthesis of a complex peptide analogue of (S)-2-(4-methoxybenzyl)alanine, the N-terminal amine could be protected with Boc, a lysine (B10760008) side-chain amine with Fmoc, and a carboxylic acid with a benzyl (B1604629) ester. Each of these groups could then be removed independently to allow for specific modifications at each site. nih.gov

Conformational Analysis and Molecular Modeling of S N Boc 2 4 Methoxybenzyl Alanine Derivatives

Computational Chemistry Approaches to Conformational Space Elucidation

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule, identifying stable conformers and the energetic barriers between them. For derivatives of (S)-N-Boc-2-(4-methoxybenzyl)alanine, these methods offer insights into the molecule's structural landscape.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometries and relative energies of different conformers. These calculations for molecules analogous to this compound, such as N-acetyl-p-methoxyphenylalanine N'-methylamide, reveal several low-energy structures. The preferred conformations are largely dictated by the torsional angles of the backbone (phi, ψ) and the side chain (chi1, chi2).

The primary rotational freedom in the backbone is around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. For the side chain, rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds determines the orientation of the 4-methoxybenzyl group. Theoretical calculations on related aromatic amino acid derivatives suggest that the interplay of steric hindrance and intramolecular interactions governs the stability of different rotamers. For instance, calculations on similar compounds often show a preference for a trans conformation of the urethane (B1682113) amide bond of the Boc protecting group.

Below is a representative table of calculated relative energies for different conformers of a model N-Boc protected aromatic amino acid, illustrating the typical energy differences observed.

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) |

| 1 | (-150°, 150°) | 0.00 |

| 2 | (-80°, 80°) | 1.25 |

| 3 | (60°, -60°) | 2.50 |

| 4 | (-140°, -50°) | 3.10 |

| Note: These values are illustrative and based on typical findings for related N-Boc protected amino acids. |

While quantum chemical calculations identify energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior in solution. MD simulations of Boc-protected amino acids with aromatic side chains in explicit solvent environments, such as water or chloroform, can reveal the flexibility of the molecule and the timescales of conformational transitions. These simulations show that the side chain of such amino acids can explore a range of orientations, with certain rotameric states being more populated than others. The simulations also highlight the influence of the solvent on the conformational equilibrium, with polar solvents potentially stabilizing different conformers compared to nonpolar solvents. The time-resolved trajectory from an MD simulation allows for the analysis of how different parts of the molecule move in relation to each other, providing a more complete understanding of its conformational landscape.

More significant are the steric interactions between the bulky tert-butyl group of the Boc protecting group, the 4-methoxybenzyl side chain, and the carboxyl group. These steric repulsions restrict the rotational freedom around the backbone and side-chain bonds, leading to a limited number of preferred conformations. Van der Waals interactions also play a crucial role in stabilizing the folded structures. The interplay between these stabilizing and destabilizing forces ultimately dictates the conformational preferences of the molecule.

Spectroscopic Investigations of Conformation

Spectroscopic techniques provide experimental data that can be used to validate and refine the conformational models derived from computational methods.

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For this compound derivatives, ¹H NMR spectroscopy can provide valuable information about the relative orientation of different parts of the molecule. The coupling constants (J-values) between vicinal protons, particularly ³J(HNHα), can be used to estimate the dihedral angle φ using the Karplus equation.

A representative table of expected ¹H NMR data for a major conformer is presented below.

| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| NH | ~5.0 | d, J = ~8.0 |

| Hα | ~4.4 | m |

| Hβ | ~3.0 | m |

| OCH₃ | ~3.8 | s |

| Aromatic | ~6.8-7.2 | m |

| Boc (CH₃)₃ | ~1.4 | s |

| Note: These are typical chemical shift and coupling constant values for N-Boc protected amino acids with aromatic side chains in a non-polar solvent like CDCl₃. |

X-ray crystallography provides a precise and detailed picture of the molecular structure in the solid state. Analysis of the crystal structures of closely related N-Boc protected amino acids, such as N-tert-butoxycarbonyl-L-phenylalanine benzyl (B1604629) ester, reveals key conformational features that are likely to be present in this compound. nih.gov These studies often show that the urethane amide bond adopts a trans conformation. nih.gov The crystal packing is typically stabilized by intermolecular hydrogen bonds, for instance, between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule. nih.gov

The solid-state conformation provides a valuable reference point, representing a low-energy state of the molecule. However, it is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the most populated conformation in solution.

Below is a table summarizing typical crystallographic data for a related N-Boc protected amino acid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.21 |

| b (Å) | 17.29 |

| c (Å) | 10.97 |

| β (°) | 98.9 |

| Z | 2 |

| Note: Data from the crystal structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, a structurally similar compound. nih.gov |

Impact of the Boc Group and 4-Methoxybenzyl Side Chain on Conformational Preferences and Molecular Recognition

The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects originating from the N-terminal tert-butoxycarbonyl (Boc) protecting group and the 4-methoxybenzyl side chain. These functional groups influence the molecule's preferred three-dimensional structure, which in turn governs its ability to participate in molecular recognition events.

Influence of the Boc Group on Backbone Conformation

The urethane moiety of the Boc group is geometrically similar to that of other protecting groups like the benzyloxycarbonyl (Z) group. However, the Boc group is sterically more demanding. This increased bulkiness can lead to a more restricted range of allowed φ and ψ angles compared to less bulky protecting groups. Computational energy calculations on model dipeptides have indicated that the nature of the N-terminal protecting group generally has a limited effect on the conformational preferences of the adjacent residue. For instance, the relative energies and dihedral angles of most conformations are found to be similar for both Boc and Z derivatives of amino acid-N'-methylamides.

One key conformational feature of the urethane linkage is the potential for cis/trans isomerism around the C-N bond. For most N-Boc-amino acids, the trans conformation is overwhelmingly favored due to steric clashes that would occur in the cis form.

Table 1: Representative Backbone Torsion Angles (φ, ψ) for Boc-Protected Amino Acids in Different Secondary Structure Motifs (Generalized)

| Secondary Structure | Typical φ (degrees) | Typical ψ (degrees) |

| Right-handed α-helix | -60 | -45 |

| β-sheet | -120 | +120 |

| Extended Conformation | -150 | +150 |

| Type II' β-turn (i+1) | +60 | +120 |

Note: This table presents generalized values for Boc-protected amino acids and may not represent the exact conformational preferences of this compound.

Conformational Preferences of the 4-Methoxybenzyl Side Chain

The 4-methoxybenzyl side chain, an O-methylated derivative of the tyrosine side chain, introduces both steric bulk and specific electronic properties that influence its orientation. The conformational flexibility of this side chain is primarily defined by the chi (χ) torsion angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).

The preferred rotameric states of aromatic side chains are well-characterized and are generally found in staggered conformations to minimize steric hindrance. For tyrosine and its derivatives, the most populated rotamers for χ1 are typically gauche+ (g+), trans (t), and gauche- (g-). The χ2 angle is predominantly found near ±90°, which places the aromatic ring perpendicular to the Cα-Cβ bond, although deviations can occur due to interactions with the peptide backbone.

The presence of the methoxy (B1213986) group at the para position of the phenyl ring can influence the electronic distribution and potential non-covalent interactions of the side chain. The methoxy group is an electron-donating group, which can enhance cation-π interactions with positively charged residues or metal ions. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Table 2: Common Rotamer Populations for Aromatic Amino Acid Side Chains (Generalized)

| Rotamer | χ1 Angle Range (degrees) | χ2 Angle Range (degrees) | Typical Population (%) |

| g+ | 60 ± 30 | ±90 ± 20 | 10-20 |

| t | 180 ± 30 | ±90 ± 20 | 30-50 |

| g- | -60 ± 30 | ±90 ± 20 | 40-60 |

Note: This table provides a generalized overview of rotamer populations for aromatic side chains like tyrosine. The specific populations for this compound may vary.

Molecular Recognition

The conformational preferences dictated by the Boc group and the 4-methoxybenzyl side chain are critical for molecular recognition. The bulky and hydrophobic nature of both groups can drive binding to non-polar pockets in receptors or enzymes.

The 4-methoxybenzyl side chain can engage in a variety of non-covalent interactions that are crucial for molecular recognition:

Hydrophobic Interactions: The benzyl portion of the side chain can form favorable hydrophobic contacts with non-polar residues in a binding partner.

π-Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich aromatic ring, further activated by the electron-donating methoxy group, can interact favorably with cations.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with suitable donor groups.

Chemical Transformations and Derivatization of S N Boc 2 4 Methoxybenzyl Alanine

Reactions at the Carboxyl Terminus

The carboxylic acid moiety is the primary site for chain elongation in peptide synthesis. Its transformation typically involves an initial activation step to enhance its electrophilicity, facilitating subsequent nucleophilic attack by an amine.

Activation of the carboxyl group is a common strategy to facilitate amide bond formation. One of the most prevalent methods is the conversion of the carboxylic acid into an N-hydroxysuccinimidyl (NHS) ester. These esters are sufficiently reactive to readily undergo aminolysis with primary and secondary amines to form stable amide bonds, yet they can often be isolated and stored. scbt.com

The formation of the NHS ester of (S)-N-Boc-2-(4-methoxybenzyl)alanine is typically achieved by reacting the N-Boc-protected amino acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of the N-hydroxysuccinimide.

Table 1: Common Reagents for NHS Ester Formation

| Reagent | Role | Typical Solvent | Byproduct |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) | Activating Group | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | - |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Dichloromethane (DCM) | Dicyclohexylurea (DCU) (precipitate) |

The resulting Boc-protected amino acid NHS ester is a stable, crystalline solid that can be used for subsequent coupling reactions. sigmaaldrich.com

The principal application of this compound is in the synthesis of peptides, where it is incorporated into a growing peptide chain via amide bond formation. luxembourg-bio.com This transformation requires the activation of its carboxyl group, which then reacts with the N-terminal amine of another amino acid or peptide. The Boc group serves as a temporary protecting group for the α-amino function, preventing self-polymerization and ensuring that the reaction occurs at the desired carboxyl terminus. youtube.compeptide.com

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), carboxyl activation is usually performed in situ using a variety of coupling reagents. These reagents convert the carboxylic acid into a highly reactive intermediate that is immediately consumed by the amine component. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, most notably racemization at the α-carbon.

Common classes of coupling reagents include carbodiimides (often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt)), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and aminium/uronium salts (e.g., HATU, HCTU).

Table 2: Representative Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective; often used with additives (HOBt, HOAt) to suppress racemization. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency; forms an active ester intermediate. |

Following the coupling reaction, the Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to liberate the N-terminal amine for the next coupling cycle. peptide.com

Reactions at the Side Chain (4-methoxybenzyl group)

The 4-methoxybenzyl side chain is generally stable under the conditions of peptide synthesis. However, the electron-rich aromatic ring and the benzylic methylene (B1212753) group offer opportunities for specific chemical modifications if desired.

The phenyl ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) (-OCH₃) group. masterorganicchemistry.com The methoxy group is a strong activating, ortho, para-directing group. youtube.com This means that electrophiles will preferentially add to the positions ortho to the methoxy group (C3 and C5) and para to the methoxy group. Since the para position (C4) is already substituted with the benzyl (B1604629) group, substitution is directed primarily to the C3 and C5 positions, which are ortho to the methoxy group and meta to the alkyl substituent.

Potential EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, although the conditions must be chosen carefully to avoid cleavage of the acid-labile Boc group or other side reactions. masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution of -NO₂ group at C3/C5 positions. |

| Bromination | Br₂ / FeBr₃ | Substitution of -Br atom at C3/C5 positions. |

These reactions allow for the introduction of new functional groups onto the side chain, enabling the synthesis of peptides with modified properties or providing handles for further conjugation.

The benzylic methylene (-CH₂-) group connecting the aromatic ring to the α-carbon is another potential site for functionalization. While less reactive than the aromatic ring under many conditions, it can undergo reactions typical of benzylic positions, such as free-radical halogenation or oxidation. However, such transformations often require harsh conditions that could compromise the integrity of the rest of the molecule, including the stereocenter and protecting groups. For instance, strong oxidizing agents could lead to the formation of a ketone at the benzylic position but would likely also affect other parts of the amino acid. Therefore, selective functionalization at this position requires carefully designed synthetic strategies.

Reactivity Associated with the Alpha-Carbon Stereocenter

The α-carbon of this compound is a chiral center, and maintaining its stereochemical integrity is paramount during chemical transformations, especially in peptide synthesis. The primary risk to the stereocenter is racemization (the loss of stereochemical purity) during the activation of the carboxyl group for amide bond formation.

Racemization can occur through the formation of a planar, symmetric intermediate. The most common pathway involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This can happen when the carboxyl group is activated, allowing the carbonyl oxygen of the Boc-protecting group to perform an intramolecular nucleophilic attack, cyclizing onto the activated carboxyl group. The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of (S) and (R) enantiomers.

The propensity for racemization is influenced by several factors:

Activation Method: Over-activation of the carboxyl group increases the likelihood of oxazolone formation.

Coupling Reagents: The use of additives like HOBt and HOAt can suppress racemization by forming active esters that are less prone to cyclization than other activated intermediates.

Base: The presence and strength of the base used for neutralization or catalysis can promote the abstraction of the α-proton from the oxazolone intermediate.

Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of racemization.

Strategies to minimize racemization include the use of modern uronium or phosphonium-based coupling reagents that incorporate HOBt or HOAt moieties (like HBTU and HATU) and careful control of reaction stoichiometry, temperature, and time. chempep.com

Stereochemical Stability and Potential for Racemization under Reaction Conditions

The stereochemical stability of the α-carbon in this compound is a significant consideration, particularly during reactions that involve activation of the carboxyl group, such as in peptide synthesis. The primary mechanism for racemization in N-protected amino acids is through the formation of an oxazol-5(4H)-one intermediate. nih.gov This process is initiated by the activation of the carboxyl group, which facilitates an intramolecular cyclization via nucleophilic attack by the urethane (B1682113) carbonyl oxygen. The resulting oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be abstracted by a base. nih.gov Reprotonation can occur from either face, leading to a loss of stereochemical purity.

While N-carbamate protecting groups like Boc are generally more resistant to racemization than N-acyl groups, the risk is not eliminated, especially under harsh conditions. nih.govchemrxiv.org Several factors have a pronounced influence on the rate of epimerization during coupling reactions. nih.govu-tokyo.ac.jp

Factors Influencing Racemization During Carboxyl Group Activation:

| Factor | Influence on Racemization | Rationale |

|---|---|---|

| Coupling Reagent | High | Strong activating agents can accelerate the formation of the oxazolone intermediate. nih.gov Reagents like EDC can be more prone to causing epimerization than others. u-tokyo.ac.jp |

| Base | High | The presence and strength of the base are critical. Stronger, non-sterically hindered bases can more readily abstract the α-proton from the oxazolone intermediate. Weaker or sterically hindered bases (e.g., N-methylmorpholine, 2,4,6-trimethylpyridine) are preferred to minimize racemization. nih.govluxembourg-bio.com |

| Solvent | Medium | Polar solvents can stabilize the enolate form of the oxazolone, potentially increasing the rate of racemization. u-tokyo.ac.jp |

| Temperature | Medium | Lower reaction temperatures are generally employed to suppress the rate of epimerization. u-tokyo.ac.jp |

Research has shown that for N-Boc protected amino acids, it is possible to find conditions that are essentially free of epimerization. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of a catalytic amount of camphorsulfonic acid has been shown to produce dual-protected amino acid derivatives without racemization. acs.org This is attributed to the formation of an acyclic intermediate rather than the problematic azlactone. acs.org

Selective Deprotection Strategies for the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and the ease with which it can be selectively removed. organic-chemistry.org

Acid-Labile Removal Conditions (e.g., using trifluoroacetic acid)

The N-Boc group is characteristically labile under acidic conditions. fishersci.co.uk The most common method for its removal is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). wikipedia.org

The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.com The released tert-butyl cation can potentially alkylate nucleophilic residues in the substrate, a side reaction that can be suppressed by the addition of scavengers like anisole (B1667542) or thioanisole. wikipedia.orgacsgcipr.org

Typical Conditions for N-Boc Deprotection using Trifluoroacetic Acid:

| Reagents | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| 50% TFA | Dichloromethane (DCM) | Room Temperature | 1-2 hours | wikipedia.org |

| 25% TFA | Dichloromethane (DCM) | Room Temperature | 2 hours | fishersci.co.uk |

| 3 M HCl | Ethyl Acetate (B1210297) | Room Temperature | 30 minutes | wikipedia.org |

Other acidic systems, including hydrochloric acid in methanol (B129727) or ethyl acetate, and aqueous phosphoric acid, have also been successfully employed for N-Boc removal. wikipedia.orgresearchgate.netrsc.org

Compatibility with Other Protecting Groups and Functional Moieties

A key advantage of the Boc group is its unique deprotection condition, which allows for orthogonal protection strategies in the synthesis of complex molecules. organic-chemistry.org The acid-labile nature of the Boc group contrasts with the cleavage conditions for other common amine protecting groups.

This orthogonality allows for the selective removal of the Boc group while leaving other protecting groups and acid-stable functional moieties intact. organic-chemistry.orggoogle.com For instance, the Boc group can be cleaved with TFA without affecting a base-labile Fmoc group or a Cbz group that is typically removed by catalytic hydrogenolysis.

Compatibility of N-Boc Deprotection with Other Groups:

| Protecting/Functional Group | Typical Cleavage Condition | Compatibility with TFA-mediated Boc Deprotection |

|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine (B6355638) in DMF) | Compatible (Orthogonal) organic-chemistry.org |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Compatible (Orthogonal) fishersci.co.uk |

| Benzyl and Methyl Esters | Saponification or Hydrogenolysis | Generally Compatible researchgate.net |

| TBDMS Ethers | Fluoride source (e.g., TBAF) or Acid | Generally Compatible under mild acidic conditions researchgate.net |

| tert-Butyl Esters | Strong Acid (e.g., TFA) | Not Compatible (Cleaved simultaneously) acsgcipr.org |

While standard Boc deprotection conditions are compatible with many functional groups, highly acid-sensitive groups like tert-butyl esters will also be cleaved. acsgcipr.org However, specific conditions have been developed to achieve selectivity in such cases, for example, using sulfuric acid or methanesulfonic acid in tert-butyl acetate to selectively remove the N-Boc group in the presence of a tert-butyl ester. researchgate.net

Applications in Complex Molecular Architecture and Chemical Biology Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of (S)-N-Boc-2-(4-methoxybenzyl)alanine makes it an important chiral building block. In asymmetric synthesis, such building blocks are fundamental units that introduce chirality into a molecule, guiding the stereochemical outcome of subsequent reactions to produce a single, desired enantiomer of the final product.

The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral building blocks like this compound are instrumental in this process. This compound can be viewed as a protected, non-natural analogue of phenylalanine or tyrosine.

Its structure is particularly relevant to the synthesis of derivatives of L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial drug for treating Parkinson's disease. ucla.edunih.gov Synthetic routes to selectively protected L-DOPA derivatives often start from L-tyrosine and involve multiple steps to modify the phenyl ring. ucla.edu this compound could potentially be used in similar synthetic strategies, where the 4-methoxybenzyl group serves as a stable precursor to a phenolic hydroxyl group or as a key pharmacophoric element itself. The Boc protecting group ensures that the amine functionality does not interfere with reactions at other parts of the molecule and can be removed under mild acidic conditions. peptide.comchempep.com

The development of stereoselective synthesis methods for non-natural amino acids is an active area of research, employing techniques like photoredox catalysis and enzymatic reactions to create novel structures for incorporation into drug candidates. rsc.orgnsf.gov

Molecular scaffolds are core structures upon which other chemical groups can be systematically added to create libraries of compounds for drug screening or other biological investigations. The three-dimensional arrangement of these appended groups is critical for their interaction with biological targets. The use of chiral building blocks is essential for creating scaffolds with well-defined stereochemistry.

| Scaffold Type | Example Chiral Building Block | Resulting Stereochemical Feature | Potential Application |

|---|---|---|---|

| Diketopiperazine | (S)-N-Boc-proline | Constrained bicyclic system | Peptidomimetics |

| Pyrrolidine | This compound | Defined stereocenter with bulky side chain | Alkaloid synthesis |

| β-Lactam | (S)-Threonine | Fused ring system with specific stereochemistry | Antibiotics |

Incorporation into Peptidomimetics and Non-Ribosomal Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics.

Natural peptides are often highly flexible, which can be a disadvantage for therapeutic applications as it can lead to poor binding affinity for their targets and susceptibility to degradation by proteases. nih.gov Introducing conformational constraints can lock a peptide into its bioactive conformation, improving its pharmacological properties. nih.gov

The bulky 4-methoxybenzyl side chain of this compound can impose significant steric constraints on the peptide backbone, restricting the range of accessible conformations. diamond.ac.uk This is a widely used strategy in the design of peptidomimetics. For instance, the related N-(2-hydroxy-4-methoxybenzyl) group has been used to protect the backbone amide of alanine (B10760859) to prevent interchain aggregation during the synthesis of difficult peptide sequences, highlighting the significant steric influence of such benzyl (B1604629) derivatives. hbku.edu.qa The synthesis of conformationally constrained analogues of lysine (B10760008), ornithine, and alanine has been achieved using pyroglutamic acid as a starting material, demonstrating the general applicability of this approach. hbku.edu.qa

The inclusion of non-natural amino acids can profoundly affect the secondary structure and stability of peptides. The 4-methoxybenzyl side chain can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, which can stabilize specific peptide folds, like α-helices or β-sheets. researchgate.net

Furthermore, a major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. Proteases recognize and cleave peptide bonds adjacent to specific natural amino acid residues. The presence of a non-natural amino acid with a bulky and unusual side chain, such as 4-methoxybenzyl, can hinder the binding of proteases, thereby increasing the peptide's metabolic stability and prolonging its half-life in vivo. bachem.com For example, peptides containing dehydrophenylalanine, another non-natural amino acid, have shown enhanced resistance to proteolytic degradation. asm.org

The following table provides a hypothetical comparison of a natural peptide with a modified analogue containing (S)-2-(4-methoxybenzyl)alanine.

| Property | Hypothetical Native Peptide (e.g., ...-Ala-...) | Hypothetical Modified Peptide (...-(S)-2-(4-methoxybenzyl)Ala-...) |

|---|---|---|

| Conformational Flexibility | High | Reduced due to steric hindrance |

| Proteolytic Stability | Low | Increased due to non-natural side chain |

| Receptor Binding Affinity | Variable | Potentially increased due to pre-organization |

| Secondary Structure | May be transient | Potentially stabilized (e.g., helical) |

The introduction of non-natural amino acids can not only enhance the existing properties of a peptide but also introduce entirely new biological functions. nih.gov The chemical functionality of the side chain is key to this. The 4-methoxybenzyl group, for example, can alter the electronic properties of the peptide and provide a site for further chemical modification.

By strategically replacing natural amino acids with this compound, it is possible to design peptide analogues with novel activities. For example, in the development of bifunctional peptides that can act on multiple receptors, the unique side chain could be used to fine-tune the selectivity and potency for each target. rsc.org There are numerous examples of food-derived bioactive peptides with antimicrobial, antioxidant, or immunomodulatory activities. nih.govmdpi.com The incorporation of non-natural residues could be used to enhance these activities or to create peptides with entirely new therapeutic applications.

Role in Protein Engineering and Unnatural Amino Acid Mutagenesis Research

This compound, and its deprotected form p-methoxyphenylalanine, serve as valuable tools in protein engineering and unnatural amino acid (UAA) mutagenesis. These techniques allow for the site-specific incorporation of amino acids with novel properties into proteins, enabling detailed investigation and manipulation of protein function.

Expanding the Genetic Code for Protein Function Alteration

The expansion of the genetic code is a powerful methodology that allows researchers to incorporate UAAs into proteins at specific sites, moving beyond the canonical 20 amino acids. This is typically achieved by repurposing a stop codon, such as the amber stop codon (UAG), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA. This engineered system directs the insertion of the UAA in response to the designated codon during protein translation.

p-Methoxy-L-phenylalanine has been successfully incorporated into proteins using this technique to modulate their function. A notable example is the unnatural amino acid mutagenesis of Green Fluorescent Protein (GFP). atlantis-press.com In this research, tyrosine at position 66, a key residue within the GFP chromophore, was replaced with p-methoxy-L-phenylalanine. This substitution resulted in significant alterations to the protein's spectral properties, demonstrating how a subtle change in side-chain electronics can be used to engineer new protein functions. atlantis-press.com

| Property | Wild-Type GFP (Tyrosine-66) | GFP Mutant (p-methoxy-L-phenylalanine-66) |

| Absorbance Maxima | Varies (e.g., ~475 nm) | 435 nm atlantis-press.com |

| Emission Maxima | Varies (e.g., ~505 nm) | 498 nm atlantis-press.com |

Data compiled from research on unnatural amino acid mutagenesis of GFP. atlantis-press.com

This approach has also been applied to larger, more complex mammalian enzymes. In a study on human fatty acid synthase (FAS), ¹³C/¹⁵N-labeled p-methoxyphenylalanine (OMePhe) was incorporated into 11 different positions around the active site of the 33 kDa thioesterase domain. researchgate.net This site-specific labeling allowed researchers to use Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding of a small molecule inhibitor. The unique chemical signature of the methoxy (B1213986) group served as a precise reporter, enabling the identification of the binding site and the observation of conformational changes in the protein upon ligand binding. researchgate.net These studies underscore the utility of p-methoxyphenylalanine in creating modified proteins to probe and alter biological functions.

Development of Chemical Probes for Biological Systems (e.g., fluorescent probes)

Unnatural amino acids are instrumental in the development of chemical probes to interrogate biological systems. By introducing side chains with unique functionalities, researchers can create proteins with built-in reporters for their local environment, dynamics, and interactions. While p-methoxyphenylalanine itself is not a strong fluorescent probe in the same vein as dedicated fluorophores, it serves as a subtle yet powerful probe of its local environment. nih.gov

The methoxy group on the phenyl ring is electronically distinct from the side chains of natural aromatic amino acids like phenylalanine and tyrosine. This distinction makes it a useful probe for techniques sensitive to the electronic environment, such as ¹⁹F NMR (if a fluorinated version is used) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. researchgate.net As demonstrated in the study of human fatty acid synthase, the incorporation of p-methoxyphenylalanine provided site-specific NMR signals that were used to monitor protein-ligand interactions directly. researchgate.net

The concept of using phenylalanine analogs as probes is well-established. For instance, p-cyano-phenylalanine has been developed as both an infrared and a fluorescent probe that is sensitive to its solvent environment, making it useful for protein binding and folding studies. nih.gov Similarly, 4-nitro-L-phenylalanine can act as a fluorescence quencher and a vibrational reporter. researchgate.net These examples highlight a broader strategy: modifying the periphery of the phenylalanine side chain creates a versatile toolkit of probes. p-Methoxyphenylalanine fits within this toolkit as a minimally disruptive probe ideal for NMR-based structural and functional studies.

| Phenylalanine Analog Probe | Primary Application | Detection Method |

| p-Methoxy-phenylalanine | Probing ligand binding and conformational change. researchgate.net | NMR Spectroscopy researchgate.net |

| p-Cyano-phenylalanine | Reporting on local environment, protein folding, and binding. nih.govnih.gov | Fluorescence and Infrared Spectroscopy nih.govnih.gov |

| 4-Nitro-L-phenylalanine | Fluorescence quenching and vibrational reporting. researchgate.net | Fluorescence and Infrared Spectroscopy researchgate.net |

| p-Azido-L-phenylalanine | Photo-crosslinking to map protein interactions. | SDS-PAGE, Mass Spectrometry |

Synthesis of Diketopiperazine Derivatives and Related Cyclic Peptides using Boc-protected amino acids

This compound is a valuable starting material for the synthesis of complex molecular architectures such as diketopiperazines (DKPs) and other cyclic peptides. The tert-butoxycarbonyl (Boc) protecting group is fundamental to these synthetic strategies, preventing unwanted side reactions at the N-terminus while peptide bonds are formed. nih.govcreative-peptides.com

Diketopiperazines, the smallest class of cyclic peptides, are typically formed from two amino acid precursors. The synthesis generally involves the coupling of two N-Boc protected amino acids, or one N-Boc amino acid and an amino acid methyl ester, to form a linear dipeptide. calstate.edu This coupling is often facilitated by standard peptide coupling reagents. calstate.edu Following the formation of the linear dipeptide, a two-step deprotection and cyclization sequence is initiated. The Boc group is removed from the N-terminus, typically under acidic conditions (e.g., with trifluoroacetic acid), and the C-terminal ester is saponified. The now-free amino and carboxyl groups can undergo an intramolecular condensation reaction, often promoted by heating or the use of additional coupling agents under high dilution, to form the cyclic DKP structure. calstate.edugoogle.com

| Step | Description | Key Reagents/Conditions |

| 1. Dipeptide Formation | Coupling of an N-Boc-protected amino acid (like this compound) with a second amino acid (often C-terminally protected as a methyl ester). | Coupling reagents (e.g., DCC, HBTU, DIC), Base (e.g., DIPEA) calstate.edu |

| 2. Deprotection | Removal of the N-terminal Boc group and C-terminal ester group to expose the reactive amine and carboxylic acid. | Trifluoroacetic Acid (TFA) for Boc removal; LiOH or NaOH for ester hydrolysis. calstate.edu |

| 3. Intramolecular Cyclization | The linear dipeptide is induced to cyclize, forming the DKP ring. | High temperature, high dilution, or additional coupling reagents. calstate.edu |

This fundamental strategy can be extended to synthesize larger cyclic peptides. In solid-phase peptide synthesis (SPPS), a linear peptide chain is assembled on a resin support using Boc-protected amino acids. nih.gov After the desired sequence is complete, the peptide is cleaved from the resin, and a final intramolecular "head-to-tail" cyclization is performed in solution to yield the final cyclic product. nih.gov The constrained conformation of cyclic peptides often results in increased metabolic stability and higher receptor binding affinity compared to their linear counterparts, making them important targets in drug discovery. nih.gov

Analytical and Spectroscopic Characterization Techniques for Research on S N Boc 2 4 Methoxybenzyl Alanine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for verifying the primary structure of (S)-N-Boc-2-(4-methoxybenzyl)alanine. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the different carbon environments within the molecule.

¹H and ¹³C NMR Spectral Data:

The expected chemical shifts for this compound, based on data from structurally similar compounds, are detailed below. rsc.org The specific chemical shifts can vary slightly depending on the solvent and concentration.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (t-butyl) | ~1.40 (s, 9H) | ~28.3 (3C), ~80.0 (1C) |

| α-CH | ~4.45 (m, 1H) | ~54.0 |

| β-CH₂ | ~3.00 (m, 2H) | ~37.9 |

| Methoxy (B1213986) (OCH₃) | ~3.78 (s, 3H) | ~55.2 |

| Aromatic CH (ortho to CH₂) | ~7.10 (d, 2H) | ~130.3 (2C) |

| Aromatic CH (ortho to OCH₃) | ~6.85 (d, 2H) | ~114.0 (2C) |

| Aromatic C (ipso, C-CH₂) | - | ~129.5 |

| Aromatic C (ipso, C-OCH₃) | - | ~158.5 |

| Carboxyl (COOH) | Broad singlet | ~175.0 |

| Amide (NH) | ~5.0 (d, 1H) | - |

| Boc Carbonyl (C=O) | - | ~155.5 |

2D NMR for Conformational Analysis:

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for probing the three-dimensional structure and conformational preferences of the molecule in solution. nih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. researchgate.net For this compound, key NOE correlations would be expected between:

The protons of the Boc group and the α-proton and β-protons of the alanine (B10760859) backbone.

The β-protons and the aromatic protons of the 4-methoxybenzyl group.

The α-proton and the amide proton.

Analysis of these NOE cross-peaks allows for the determination of preferred rotamers around the Cα-Cβ and Cβ-C(aromatic) bonds, providing insight into the molecule's spatial arrangement. nih.gov

Determining the enantiomeric purity is critical for chiral molecules. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. harvard.edunih.gov Chiral lanthanide complexes, such as derivatives of europium or samarium, are commonly used as CSRs. researchgate.netlibretexts.org

The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral shift reagent. harvard.edu These diastereomeric complexes are not mirror images and thus exhibit distinct NMR spectra. This results in the separation of signals for corresponding protons in the R- and S-enantiomers, allowing for the direct integration of these signals to quantify the enantiomeric excess (e.e.). researchgate.netlibretexts.org For this compound, the signals of the α-proton or the methoxy protons are often monitored for separation upon addition of the CSR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass can be calculated and compared against the experimental value to confirm its composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅NO₅ |

| Calculated Monoisotopic Mass | 335.1733 Da |

| Expected Ion (Positive Mode, [M+H]⁺) | 336.1805 Da |

| Expected Ion (Positive Mode, [M+Na]⁺) | 358.1625 Da |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected precursor ion, providing valuable structural information. springernature.com For N-Boc protected amino acids, collision-induced dissociation (CID) typically results in characteristic fragmentation pathways. unito.it The analysis of these fragments helps to confirm the presence of the Boc protecting group and the amino acid core structure.

A common fragmentation pathway for protonated this compound ([M+H]⁺) involves the neutral loss of components of the Boc group and subsequent cleavages of the amino acid backbone. unito.itresearchgate.net

| Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 336.18 | 280.16 | Loss of isobutylene (B52900) (C₄H₈) |

| 236.17 | Loss of the entire Boc group (C₅H₈O₂) | |

| 121.06 | 4-methoxybenzyl cation (tropylium ion analog) | |

| 290.17 | Loss of formic acid (CH₂O₂) from the carboxyl group |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the chemical purity and, crucially, the enantiomeric excess of chiral compounds like this compound. nih.gov

To determine enantiomeric excess, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), are widely effective for separating the enantiomers of N-protected amino acids. rsc.orgwindows.net The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com By developing a method that achieves baseline resolution between the S- and R-enantiomers, the area under each peak can be integrated to calculate the enantiomeric excess with high precision. rsc.org

Typical Chiral HPLC Method Parameters:

The following table outlines typical conditions for the chiral separation of N-Boc protected amino acids, based on published methods for similar structures. rsc.org

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropyl Alcohol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Expected Elution | Baseline separation of S- and R-enantiomers |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating the enantiomers of chiral molecules like this compound, thereby allowing for the determination of enantiomeric purity. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov For N-Boc protected amino acids, two main classes of CSPs have proven effective: macrocyclic glycopeptide-based and polysaccharide-based CSPs. sigmaaldrich.comresearchgate.net

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, are particularly effective due to their multimodal capabilities, offering a combination of hydrogen bonding, ionic, and hydrophobic interactions. sigmaaldrich.com Research on a large number of t-Boc amino acids has shown that baseline resolution can be readily achieved using these stationary phases. sigmaaldrich.com Typically, a reversed-phase mobile system is the most viable choice for N-Boc amino acids on these columns. sigmaaldrich.com The D-enantiomer is often more strongly retained on these types of CSPs. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates (e.g., CHIRALPAK® series), also demonstrate high chiral recognition for N-Boc amino acid derivatives. researchgate.net These separations are often performed in polar organic or normal-phase modes. The chiral recognition mechanism on these phases is primarily influenced by the formation of transient diastereomeric complexes through hydrogen bonds, dipole-dipole interactions, and π–π interactions between the analyte and the chiral selector. researchgate.net

The selection of the mobile phase is critical for optimizing separation. For macrocyclic glycopeptide CSPs, reversed-phase systems often consist of aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727). For polysaccharide CSPs, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are commonly employed. researchgate.net

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| N-Boc-phenylalanine | Ristocetin A | 1.0% Triethylammonium Acetate (B1210297) (TEAA) pH 4.1 / Acetonitrile (90:10 v/v) | 2.28 | 2.72 |

| N-Boc-4-chloro-phenylalanine | Ristocetin A | 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile (40:60 v/v) | 1.83 | 3.89 |

| N-Boc-tryptophan | Ristocetin A | 1.0% Triethylammonium Acetate (TEAA) pH 4.1 / Acetonitrile (90:10 v/v) | 1.83 | 2.10 |

Data in the table is illustrative and based on findings for structurally similar N-Boc-protected amino acids to demonstrate typical separation parameters. mst.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For this compound, the IR spectrum provides definitive evidence for its key structural components. The N-Boc protecting group, the carboxylic acid, and the substituted benzene (B151609) ring all exhibit characteristic absorption bands. The spectrum of the closely related N-Boc-L-alanine serves as an excellent reference for assigning these bands. nih.govchemicalbook.com

Key expected absorptions include a very broad O-H stretching band for the carboxylic acid, which typically appears in the 3300-2500 cm⁻¹ region and often overlaps with C-H stretching bands. libretexts.org The carbonyl (C=O) groups from both the carboxylic acid and the Boc-carbamate give rise to strong, sharp absorption bands in the 1760-1680 cm⁻¹ region. The N-H bond of the carbamate (B1207046) group shows a distinct stretching vibration around 3400-3300 cm⁻¹. libretexts.org Additionally, the C-O stretches from the ether and carbamate groups, and the characteristic absorptions for the aromatic ring (C=C stretching and C-H bending) will be present in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate (N-H) | N-H Stretch | ~3400–3300 | Medium |

| Alkyl (C-H) | C-H Stretch | ~2980–2850 | Medium-Strong |

| Carboxylic Acid (O-H) | O-H Stretch | ~3300–2500 | Strong, Very Broad |

| Carboxylic Acid (C=O) | C=O Stretch | ~1725–1700 | Strong |

| Carbamate (C=O) | C=O Stretch | ~1700–1680 | Strong |

| Aromatic (C=C) | C=C Stretch | ~1600, ~1500, ~1450 | Medium-Weak |

| Ether/Carbamate (C-O) | C-O Stretch | ~1250–1050 | Strong |

Wavenumber ranges are based on standard IR correlation tables and data from analogous N-Boc protected amino acids. nih.govchemicalbook.comlibretexts.org

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can unambiguously establish the molecular structure, confirm the absolute stereochemistry (e.g., the 'S' configuration), and provide detailed information on bond lengths, bond angles, and torsional angles.

The application of X-ray diffraction to this compound would first require the growth of high-quality single crystals, a process that can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined and the structure is refined.

A crystal structure analysis would also reveal the details of the crystal packing and any intermolecular interactions, such as hydrogen bonding. For this compound, hydrogen bonds involving the carboxylic acid group (forming dimers) and the N-H group of the carbamate are highly probable and would significantly influence the solid-state conformation. While a published crystal structure for this specific compound is not available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, using data from a representative organic molecule to show the format.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₅H₂₁NO₅ |

| Formula Weight | 295.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | a = 5.93, b = 10.97, c = 14.80 |

| α, β, γ (°) | α = 90, β = 98.62, γ = 90 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.091 |

This data is illustrative and based on a representative small organic molecule to demonstrate the parameters determined in an X-ray diffraction experiment. mdpi.com

Computational and Theoretical Studies in the Research of S N Boc 2 4 Methoxybenzyl Alanine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (S)-N-Boc-2-(4-methoxybenzyl)alanine. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

Detailed research findings from DFT studies on analogous molecules, such as phenylalanine derivatives, reveal key electronic properties. researchgate.netyildiz.edu.tr The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. yildiz.edu.tr For a molecule like this compound, the HOMO is typically localized on the electron-rich 4-methoxybenzyl group, while the LUMO may be distributed across the carbonyl groups of the Boc and carboxylic acid moieties.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT This table presents plausible data for illustrative purposes, based on typical values for similar compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, centered on the aromatic ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.4 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Reactivity descriptors, such as Fukui functions, can be derived from QM calculations to predict the most likely sites for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.netbas.bgnih.gov For this compound, the oxygen atoms of the carbonyl and carboxyl groups are predicted to be susceptible to electrophilic attack, while the aromatic ring is a likely site for electrophilic substitution. researchgate.net These theoretical predictions are invaluable for planning synthetic modifications and understanding potential metabolic pathways.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While QM methods excel at describing electronic properties, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. researchgate.net These methods treat molecules as a collection of atoms governed by a classical force field, allowing for the simulation of molecular motion over time. nih.govacs.orgnih.govaip.org

MD simulations can reveal the preferred three-dimensional structures (conformers) of the molecule in different environments, such as in a vacuum or in various solvents. nih.gov The conformational flexibility of this compound is primarily due to the rotation around several single bonds, including the backbone dihedral angles (φ and ψ) and the side-chain torsions. By simulating the molecule's dynamics, a Ramachandran-like plot can be generated to visualize the energetically favorable regions of conformational space. acs.org The bulky N-Boc and 4-methoxybenzyl groups are expected to impose significant steric constraints, limiting the accessible conformations compared to simpler amino acids. nih.gov

Table 2: Representative Dihedral Angles for a Low-Energy Conformer of this compound from a Hypothetical MD Simulation This table contains hypothetical data to illustrate typical findings from conformational analysis.

| Dihedral Angle | Atom Definition | Predicted Value (degrees) |

|---|---|---|

| φ (phi) | C'-N-Cα-C' | -120 |

| ψ (psi) | N-Cα-C'-N | +110 |